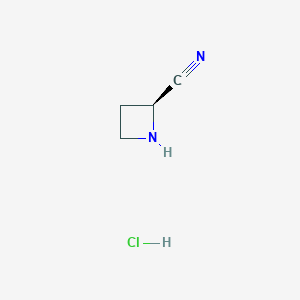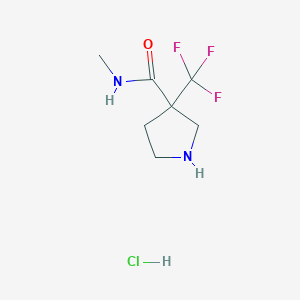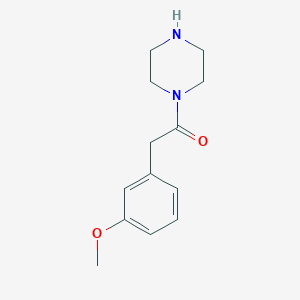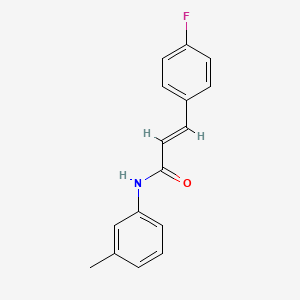
(2S,4R)-4-ヒドロキシ-N-メチルピロリジン-2-カルボキサミド塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique stereochemistry and its ability to interact with biological molecules, making it a valuable tool in medicinal chemistry and biochemistry.
科学的研究の応用
(2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it is studied for its interactions with enzymes and other proteins, providing insights into enzyme mechanisms and protein folding . In medicine, this compound is investigated for its potential therapeutic effects, including its ability to modulate biological pathways and its use as a drug candidate . In industry, it is used in the production of pharmaceuticals and other fine chemicals .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the formation of the pyrrolidine ring. The reaction conditions often include controlled temperatures, specific solvents, and the use of protecting groups to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of (2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide hydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions: (2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific applications or to study its chemical properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates .
Major Products Formed: The major products formed from the reactions of (2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide hydrochloride depend on the type of reaction and the reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions can yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
作用機序
The mechanism of action of (2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to changes in biological pathways. The exact mechanism can vary depending on the specific application, but often involves the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions .
類似化合物との比較
Similar Compounds: Similar compounds to (2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide hydrochloride include other chiral pyrrolidine derivatives, such as (2S,4R)-4-hydroxyproline and (2S,4R)-4-fluoroproline . These compounds share similar structural features and can exhibit similar chemical and biological properties.
Uniqueness: What sets (2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide hydrochloride apart from similar compounds is its specific stereochemistry and functional groups, which can lead to unique interactions with biological molecules and distinct chemical reactivity. This makes it a valuable tool in research and industrial applications where precise control over molecular interactions is required .
特性
IUPAC Name |
(2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-7-6(10)5-2-4(9)3-8-5;/h4-5,8-9H,2-3H2,1H3,(H,7,10);1H/t4-,5+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGCOEZFMNXIEO-JBUOLDKXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC(CN1)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H]1C[C@H](CN1)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(tert-butyl)-N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)benzenesulfonamide](/img/structure/B2430768.png)



![N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]acetamide](/img/structure/B2430777.png)


![3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2430780.png)


![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2430785.png)

![3-(2-fluorobenzyl)-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2430789.png)
